molecular formula C8H10N2O B13662280 2-(Pyridin-4-yl)oxazolidine

2-(Pyridin-4-yl)oxazolidine

Cat. No.: B13662280
M. Wt: 150.18 g/mol
InChI Key: AUWQHIJVZVQJAP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxazolidine: is a heterocyclic compound that contains both a pyridine ring and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)oxazolidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxazolidine involves its interaction with specific molecular targets. For instance, when used as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction is often mediated by the coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-oxazolidine

InChI

InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2

InChI Key

AUWQHIJVZVQJAP-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC=NC=C2

Origin of Product

United States

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